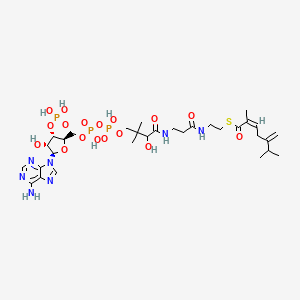

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Description

Properties

Molecular Formula |

C31H50N7O17P3S |

|---|---|

Molecular Weight |

917.8 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate |

InChI |

InChI=1S/C31H50N7O17P3S/c1-17(2)18(3)7-8-19(4)30(43)59-12-11-33-21(39)9-10-34-28(42)25(41)31(5,6)14-52-58(49,50)55-57(47,48)51-13-20-24(54-56(44,45)46)23(40)29(53-20)38-16-37-22-26(32)35-15-36-27(22)38/h8,15-17,20,23-25,29,40-41H,3,7,9-14H2,1-2,4-6H3,(H,33,39)(H,34,42)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-8-/t20-,23-,24-,25?,29-/m1/s1 |

InChI Key |

MPYXOYHSKAAPLW-WYTKASLMSA-N |

Isomeric SMILES |

CC(C)C(=C)C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C)C(=C)CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Formation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathway involving cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. Contrary to a dedicated biosynthetic pathway, this molecule is identified as a transient intermediate in the microbial degradation of monoterpenes, specifically limonene and pinene. This document details the core enzymatic reactions, presents available data on the involved enzymes, outlines relevant experimental protocols, and provides visualizations of the biochemical transformations. The information herein is intended to support researchers in understanding the metabolic fate of common terpenes and to provide a framework for further investigation into the enzymes involved, which may have applications in biocatalysis and synthetic biology.

Introduction: Metabolic Context

This compound is not a final product of a biosynthetic pathway but rather an intermediate in the catabolism of cyclic monoterpenes like limonene.[1] Various microorganisms have evolved pathways to utilize these abundant natural compounds as a carbon source. These degradation pathways typically involve a series of oxidation, ring-opening, and beta-oxidation-like steps to break down the terpene skeleton into central metabolites. The formation and subsequent conversion of this compound represent key steps in this metabolic process. Understanding this pathway is crucial for applications ranging from bioremediation to the enzymatic synthesis of novel chemical entities.

Core Biochemical Pathway

The formation of this compound is situated within a multi-step degradation pathway. While the complete pathway from limonene to this specific intermediate is not fully elucidated in a single organism, a putative sequence of reactions can be assembled based on known microbial transformations. The core segment involving the title compound consists of two primary enzymatic steps.

The initial steps of limonene degradation vary among different microorganisms, with several distinct pathways having been proposed.[1] These pathways often commence with the oxidation of limonene at different positions of the molecule, catalyzed by enzymes such as monooxygenases. Subsequent enzymatic reactions, including the action of dehydrogenases and hydratases, lead to the opening of the cyclohexene ring and the formation of an acyclic acidic intermediate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid. The precise sequence of enzymes and intermediates in this upstream portion of the pathway is an active area of research.

The carboxylic acid intermediate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid, is activated by its conversion to a coenzyme A (CoA) thioester. This reaction is catalyzed by an acid-thiol ligase (EC 6.2.1.-).

-

Substrate: cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

-

Co-substrates: ATP, Coenzyme A

-

Enzyme: Acid-thiol ligase (EC 6.2.1.-)

-

Products: this compound, AMP, Diphosphate

This activation step is crucial as it prepares the molecule for subsequent enzymatic transformations by increasing its reactivity.

The newly formed this compound undergoes hydration. This reaction is catalyzed by an enoyl-CoA hydratase (EC 4.2.1.17), which may be the enzyme designated as PaaG in some metabolic contexts.[2]

-

Substrate: this compound

-

Co-substrate: H₂O

-

Enzyme: Enoyl-CoA hydratase (EC 4.2.1.17)

-

Product: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

This hydration step is a common reaction in the beta-oxidation of fatty acids and related compounds, introducing a hydroxyl group that is essential for the subsequent steps of degradation.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the formation and conversion of this compound are not extensively documented in the literature. However, data from homologous enzymes can provide an estimate of their potential catalytic efficiencies.

Table 1: Representative Kinetic Data for Related Enoyl-CoA Hydratases

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Pseudomonas aeruginosa (PhaJ1) | Crotonyl-CoA (C4) | N/A | High | [3] |

| Pseudomonas aeruginosa (PhaJ1) | Hexenoyl-CoA (C6) | N/A | High | [3] |

| Pseudomonas aeruginosa (PhaJ4) | Octenoyl-CoA (C8) | N/A | High | [3] |

| Pseudomonas putida | Crotonyl-CoA | N/A | 149 | [4] |

| Pseudomonas putida | Octenoyl-CoA | N/A | 93 | [4] |

Note: N/A indicates data not available in the cited literature. The presented data are for related enzymes and may not reflect the exact kinetics for the conversion of this compound.

Data for the specific acid-thiol ligase acting on cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid are currently unavailable.

Experimental Protocols

The following sections provide generalized protocols for assaying the activities of the enzyme classes involved in the core pathway. These protocols may require optimization for the specific enzymes from the limonene degradation pathway.

This protocol is based on the quantification of the remaining free thiol groups of Coenzyme A using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

ATP solution

-

MgCl₂ solution

-

Coenzyme A solution

-

cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (substrate)

-

DTNB (Ellman's reagent) solution

-

Purified or partially purified acid-thiol ligase enzyme preparation

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.

-

Add the substrate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid, to the reaction mixture.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction at a constant temperature for a defined period.

-

Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

-

Add DTNB solution to the reaction mixture.

-

Measure the absorbance at 412 nm to quantify the unreacted Coenzyme A.

-

A control reaction without the enzyme or substrate should be run in parallel to account for non-enzymatic reactions.

-

Calculate the enzyme activity based on the decrease in free Coenzyme A concentration over time.

This protocol is a continuous spectrophotometric assay that monitors the decrease in absorbance due to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound (substrate)

-

Purified or partially purified enoyl-CoA hydratase enzyme preparation

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring in the UV range (e.g., 263 nm for crotonyl-CoA, the specific wavelength for the target substrate may need to be determined empirically)

Procedure:

-

Prepare the reaction mixture in a cuvette containing Tris-HCl buffer and the substrate, this compound.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the enzyme preparation and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at the appropriate wavelength over time.

-

The initial linear rate of the reaction is used to determine the enzyme activity.

-

The activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of the substrate.

Visualizations

Caption: The core enzymatic steps in the metabolism of this compound.

Caption: A generalized workflow for the spectrophotometric assays of the involved enzyme classes.

Conclusion and Future Directions

This compound is an intriguing intermediate in the microbial degradation of limonene. While the core enzymatic steps of its formation and conversion have been identified, significant gaps remain in our understanding of the complete pathway, the specific enzymes involved, and their detailed kinetic properties. Future research should focus on:

-

Elucidation of the Upstream Pathway: Identifying the complete sequence of reactions from limonene to cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid in various microorganisms.

-

Enzyme Identification and Characterization: Isolating and characterizing the specific acid-thiol ligase and enoyl-CoA hydratase from limonene-degrading organisms to determine their substrate specificity, kinetic parameters, and structural features.

-

Metabolic Engineering Applications: Leveraging the knowledge of these enzymes for the development of biocatalytic processes to produce valuable chemicals from terpene feedstocks.

This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Limonene Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Protein-protein interactions in the β-oxidation part of the phenylacetate utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of the Distal Pocket Residue to the Acyl-Chain-Length Specificity of (R)-Specific Enoyl-Coenzyme A Hydratases from Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is limited in the current scientific literature. The following guide is constructed based on established principles of microbial metabolism of terpenes and the enzymology of unsaturated fatty acid degradation, drawing analogies from closely related compounds and pathways.

Introduction

This compound is a putative intermediate in the microbial degradation of α-pinene, a bicyclic monoterpene abundant in nature. Its biological significance is likely rooted in the catabolic pathways of bacteria, such as Pseudomonas species, that utilize terpenes as a carbon source. This document provides a comprehensive overview of its inferred biological role, associated metabolic pathways, and detailed experimental protocols relevant to its study.

Proposed Biological Role and Metabolic Pathway

Based on studies of α-pinene metabolism, particularly in Pseudomonas rhodesiae, this compound is hypothesized to be an intermediate in a pathway that converts α-pinene into central metabolites. The initial steps involve the conversion of α-pinene to isonovalal (cis-2-methyl-5-isopropylhexa-2,5-dienal)[1]. This aldehyde is likely oxidized to its corresponding carboxylic acid, isonovalic acid, which is then activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase (ligase).

The degradation of acyclic monoterpenes and other unsaturated fatty acids typically proceeds via β-oxidation[1]. However, the cis double bond at the C2 position of this compound prevents its direct entry into the β-oxidation cycle. Therefore, its primary biological role is likely as a substrate for an isomerase that converts it into a metabolically tractable intermediate, such as the trans-2-enoyl-CoA isomer. This isomerization is a crucial step to channel the carbon skeleton of α-pinene into central metabolism for energy production and biosynthesis.

The proposed metabolic pathway is illustrated below:

Quantitative Data

Direct quantitative data for enzymes acting on this compound are not available. However, we can infer potential kinetic parameters from studies on analogous enzymes, such as dienoyl-CoA isomerases from fatty acid β-oxidation.

| Enzyme Class | Substrate Analog | Km (µM) | Vmax (U/mg) | Organism | Reference |

| Dienoyl-CoA Isomerase | trans-2,trans-4-Hexadienoyl-CoA | ~25 | ~150 | Rat Liver | [2] |

| Dienoyl-CoA Isomerase | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | ~10 | ~50 | Rat Liver | [2] |

| Acyl-CoA Dehydrogenase | (1R,2R)‐2‐carboxycyclohexylacetyl‐CoA | 61.5 | N/A | Thauera sp. N47 | [3] |

Note: These values are for illustrative purposes to provide a potential range for the kinetic parameters of enzymes that may act on this compound and its derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are adapted from established methods for similar molecules.

This protocol is based on the mixed anhydride method for the synthesis of acyl-CoA esters.

Materials:

-

Isonovalic acid (must be synthesized or sourced)

-

Coenzyme A (lithium salt)

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate solution, saturated

-

HPLC system for purification

Procedure:

-

Activation of Isonovalic Acid:

-

Dissolve 10 mg of isonovalic acid in 1 mL of anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of TEA, followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate.

-

Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

-

-

Thioesterification with Coenzyme A:

-

Dissolve 15 mg of Coenzyme A lithium salt in 1 mL of cold, saturated sodium bicarbonate solution.

-

Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

-

Purification:

-

Purify the resulting this compound by reverse-phase HPLC using a C18 column.

-

Use a gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Monitor the elution profile at 260 nm (for the adenine moiety of CoA).

-

Collect and lyophilize the fractions containing the product.

-

This protocol provides a framework for the sensitive and specific quantification of the target acyl-CoA from biological samples.

Materials:

-

Acetonitrile, methanol (LC-MS grade)

-

Ammonium acetate

-

5-Sulfosalicylic acid (SSA) for extraction

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

C18 reversed-phase column

Procedure:

-

Sample Extraction:

-

Homogenize cell pellets or tissue samples in a cold extraction solution of 2.5% SSA in 50% methanol.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the extracted sample onto a C18 column.

-

Use a mobile phase gradient consisting of Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., 10 mM ammonium acetate in acetonitrile/methanol).

-

Develop a gradient to effectively separate the target analyte from other acyl-CoAs.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

The precursor ion will be the [M+H]+ of this compound.

-

A characteristic product ion results from the neutral loss of 507 Da (the 3'-phospho-ADP moiety). The transition would be [M+H]+ -> [M-507+H]+.

-

Optimize collision energy and other MS parameters for the specific analyte.

-

This is a continuous spectrophotometric assay to measure the isomerization of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA. A similar principle can be applied to a cis-2-enoyl-CoA if the product has a distinct absorbance spectrum.

Materials:

-

Synthesized this compound substrate

-

Purified or partially purified dienoyl-CoA isomerase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

UV-Vis spectrophotometer

Procedure:

-

Assay Setup:

-

In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the enzyme preparation.

-

Pre-incubate the mixture at a constant temperature (e.g., 30°C).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the this compound substrate to a final concentration in the range of its expected Km (e.g., 10-100 µM).

-

-

Data Acquisition:

-

Immediately monitor the change in absorbance at a wavelength where the product (trans-isomer) absorbs maximally and the substrate absorbs minimally. This wavelength needs to be determined experimentally by scanning the absorbance spectra of the substrate and the fully converted product. The formation of a conjugated system often leads to an increase in absorbance between 260-280 nm.

-

Record the absorbance change over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Rate = ΔA / (ε * l)), where ε is the molar extinction coefficient of the product at the measurement wavelength and l is the path length of the cuvette.

-

Conclusion

This compound represents a key, albeit transient, intermediate in the microbial breakdown of the common plant monoterpene, α-pinene. Its biological role is intrinsically linked to preparing the carbon skeleton of this terpene for entry into the central metabolic pathways of the cell, primarily through an isomerization reaction that resolves its metabolically challenging double bond configuration. While direct experimental evidence remains to be elucidated, the principles of enzymology and metabolic pathways provide a robust framework for its study. The experimental protocols outlined here offer a starting point for researchers to synthesize, detect, and characterize the activity of this molecule and the enzymes that act upon it, paving the way for a deeper understanding of terpene biodegradation and its potential applications in biotechnology and drug development.

References

A Technical Guide to the Microbial Metabolism of Acyclic Monoterpenes: The Acyclic Terpene Utilization (Atu) Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the microbial metabolism of acyclic monoterpenes, with a focus on the Acyclic Terpene Utilization (Atu) pathway. While the specific compound "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA" was not directly identified in the existing literature under this nomenclature, its chemical structure strongly suggests it is an intermediate in the catabolism of acyclic monoterpenes such as geraniol and citronellol. This guide will, therefore, concentrate on the well-characterized Atu pathway, which is prevalent in bacteria of the Pseudomonas genus and involves a series of CoA-activated intermediates.

The Atu pathway is a critical metabolic route for the degradation of common plant-derived compounds and holds significant interest for applications in bioremediation, biotransformation, and the production of value-added chemicals. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.

The Acyclic Terpene Utilization (Atu) Pathway

The degradation of acyclic monoterpenes like citronellol and geraniol in aerobic bacteria, particularly Pseudomonas species such as P. aeruginosa and P. citronellolis, proceeds through the Atu pathway.[1][2][3][4][5] This pathway is essential for the assimilation of these compounds as a sole carbon and energy source. The genes encoding the enzymes of this pathway are typically organized in a gene cluster, denoted as the atu cluster (atuABCDEFGH).[1][4] The pathway can be broadly divided into an upper pathway, which converts the terpene alcohol to its corresponding CoA-thioester, and a lower pathway that processes the CoA-activated intermediate.

Upper Pathway: Activation of Acyclic Monoterpenes

The initial steps involve the oxidation of the terminal alcohol group of geraniol or citronellol to a carboxylic acid, followed by activation to a CoA ester.

-

Oxidation to Aldehyde: The pathway begins with the oxidation of the primary alcohol (e.g., geraniol) to the corresponding aldehyde (geranial). This reaction is catalyzed by a dehydrogenase. In Pseudomonas aeruginosa, the oxidation of geraniol is a molybdenum-dependent reaction.[6][7]

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid (geranic acid) by another dehydrogenase.[5]

-

CoA Ligation: The resulting carboxylic acid is then activated by ligation to Coenzyme A, forming geranyl-CoA. This step is catalyzed by a CoA ligase or transferase.[5]

Lower Pathway: Catabolism of Geranyl-CoA

The central part of the Atu pathway overcomes the challenge of the β-methyl group in the terpene structure, which blocks direct β-oxidation.[3]

-

Carboxylation: The key enzymatic step is the carboxylation of the γ-methyl group of geranyl-CoA by Geranyl-CoA carboxylase (GCC) .[3][4][8] This biotin-dependent enzyme adds a carboxyl group, yielding isohexenylglutaconyl-CoA .[1][3] In Pseudomonas aeruginosa, the subunits of this enzyme are encoded by the atuC and atuF genes.[9]

-

Hydration: The double bond of isohexenylglutaconyl-CoA is hydrated by Isohexenylglutaconyl-CoA hydratase (encoded by atuE), forming 3-hydroxy-3-isohexenylglutaryl-CoA .[4][10]

-

Lyase Reaction: 3-hydroxy-3-isohexenylglutaryl-CoA lyase (encoded by atuD) then cleaves this intermediate into 7-methyl-3-oxooct-6-enoyl-CoA and acetate .[3][11]

-

Further Degradation: The resulting 7-methyl-3-oxooct-6-enoyl-CoA can then enter β-oxidation, eventually leading to intermediates that feed into central metabolism, such as the leucine/isovalerate utilization (Liu) pathway.[4][12]

The overall metabolic flow of the Atu pathway is depicted in the following diagram:

Quantitative Data

Quantitative data for the enzymes of the Atu pathway are limited in the literature. However, kinetic parameters for the key enzyme, Geranyl-CoA carboxylase, have been determined.

| Enzyme | Organism | Substrate | Apparent Km | Reference |

| Geranyl-CoA Carboxylase | Zea mays (plant) | Geranoyl-CoA | 64 ± 5 µM | [13] |

| Bicarbonate | 0.58 ± 0.04 mM | [13] | ||

| ATP | 8.4 ± 0.4 µM | [13] |

Note: While the data above is for a plant-derived enzyme, it provides an estimate of the kinetic parameters. The bacterial enzyme is structurally and functionally related.[8]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of the Atu pathway.

General Experimental Workflow

A typical workflow for characterizing an unknown terpene degradation pathway in a microorganism involves several stages, from cultivation to enzymatic assays.

Protocol for Quantification of CoA Thioesters

This protocol provides a general method for the extraction and absolute quantification of short-chain CoA thioesters from microbial cells using LC-MS.[14][15]

1. Sampling and Quenching:

-

Rapidly withdraw a defined volume of cell culture.

-

Immediately quench metabolic activity by transferring the cell suspension into a cold quenching solution (e.g., 60% methanol at -20°C).

-

Centrifuge at low temperature to pellet the cells.

2. Extraction:

-

Resuspend the cell pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).

-

Lyse the cells using methods such as bead beating or sonication, ensuring the temperature is kept low.

-

Centrifuge to remove cell debris.

3. LC-MS Analysis:

-

Analyze the supernatant containing the CoA esters using a liquid chromatography system coupled to a mass spectrometer (LC-MS).

-

Chromatography: Use a suitable reversed-phase column for separation. The mobile phase typically consists of an aqueous buffer with an ion-pairing agent and an organic solvent gradient.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for sensitive and specific detection of the target CoA esters.

-

Quantification: Use a calibration curve generated from authentic standards of the CoA esters of interest for absolute quantification.

Protocol for Geranyl-CoA Carboxylase (GCC) Activity Assay

This assay measures the activity of GCC by quantifying the incorporation of radiolabeled bicarbonate into geranyl-CoA.

1. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.3).

-

Add the following components to the buffer: ATP, MgCl₂, geranyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

The final concentrations should be optimized, but starting points can be based on published Km values (see Table 1).[13]

2. Enzyme Reaction:

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the purified GCC enzyme or a cell-free extract.

-

Incubate for a defined period during which the reaction is linear.

3. Stopping the Reaction and Detection:

-

Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted ¹⁴CO₂.

-

Dry the sample to remove all volatile radioactivity.

-

Resuspend the non-volatile product (carboxylated geranyl-CoA) in a suitable solvent.

-

Quantify the incorporated radioactivity using liquid scintillation counting.

4. Calculation:

-

Calculate the specific activity of the enzyme based on the amount of radioactivity incorporated per unit time per amount of protein.

Protocol for 3-hydroxy-3-isohexenylglutaryl-CoA Lyase Activity Assay

This is a continuous spectrophotometric coupled enzyme assay adapted from protocols for similar lyases.[16][17] This assay measures the production of 7-methyl-3-oxooct-6-enoyl-CoA.

1. Principle:

-

The product of the lyase reaction, 7-methyl-3-oxooct-6-enoyl-CoA, is a β-ketoacyl-CoA. The cleavage of the thioester bond of this product by a subsequent enzyme in the presence of a suitable substrate can be coupled to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

2. Coupled Reaction System:

-

The assay requires coupling enzymes that can utilize the product of the lyase reaction. For example, if the product undergoes further β-oxidation, the enzymes of this pathway can be used.

3. Reaction Mixture:

-

Prepare a buffer at the optimal pH for the lyase.

-

Add the substrate (3-hydroxy-3-isohexenylglutaryl-CoA), NAD⁺, and the necessary coupling enzymes and their substrates.

4. Measurement:

-

Initiate the reaction by adding the purified lyase or cell-free extract.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

5. Calculation:

-

The rate of the reaction is proportional to the rate of change in absorbance, using the molar extinction coefficient of NADH.

Signaling Pathways and Regulation

The expression of the atu gene cluster is tightly regulated. In Pseudomonas, the atuR gene, located upstream of the atu operon, encodes a repressor protein belonging to the TetR family of regulators.[18] In the absence of an inducer, AtuR binds to the operator region of the atuA gene, repressing the transcription of the operon. When acyclic terpenes are present, a metabolite of the pathway likely acts as an inducer, binding to AtuR and causing its dissociation from the DNA, thereby allowing the expression of the atu genes.

References

- 1. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]

- 4. journals.asm.org [journals.asm.org]

- 5. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol. | Semantic Scholar [semanticscholar.org]

- 8. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylcrotonyl-CoA and geranyl-CoA carboxylases are involved in leucine/isovalerate utilization (Liu) and acyclic terpene utilization (Atu), and are encoded by liuB/liuD and atuC/atuF, in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isohexenylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 11. 3-hydroxy-3-isohexenylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Geranoyl-CoA carboxylase: a novel biotin-containing enzyme in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The specific molecular architecture of plant 3-hydroxy-3-methylglutaryl-CoA lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

The Discovery and Isolation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and proposed isolation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a key intermediate in the microbial degradation of α-pinene. While the initial discovery of its precursor aldehyde and acid was reported in 1987, a detailed isolation protocol for the Coenzyme A (CoA) ester has not been explicitly published. This document synthesizes foundational research with established methodologies for the purification and analysis of acyl-CoA esters to present a putative, in-depth protocol for its isolation and characterization. This guide is intended to serve as a valuable resource for researchers in metabolic engineering, natural product synthesis, and drug discovery who are interested in the α-pinene degradation pathway and its intermediates.

Discovery and Biological Context

The existence of this compound as a metabolic intermediate was first inferred from studies on the bacterial degradation of the monoterpene α-pinene. Research by Griffiths et al. in 1987 identified the upstream precursors, cis-2-methyl-5-isopropylhexa-2,5-dienal and its corresponding carboxylic acid, in Nocardia sp. strain P18.3 grown on α-pinene as the sole carbon source. This foundational work established the acyclic pathway for α-pinene degradation.

This compound is formed from its corresponding carboxylic acid by the action of an acyl-CoA synthetase, a crucial step that activates the molecule for subsequent enzymatic reactions in the degradation pathway. The Human Metabolome Database (HMDB) confirms its role as an intermediate in limonene and pinene degradation, where it is further metabolized by this compound hydro-lyase to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Signaling Pathway: α-Pinene Degradation

Caption: The metabolic pathway of α-pinene degradation in Nocardia sp.

Experimental Protocols

While a specific protocol for the isolation of this compound has not been published, the following sections detail a putative methodology based on the original research by Griffiths et al. and established techniques for the purification of acyl-CoA esters.

Cultivation of Nocardia sp. strain P18.3

This protocol is adapted from Griffiths et al. (1987) for the cultivation of Nocardia sp. P18.3 to induce the α-pinene degradation pathway.

Materials:

-

Basal salts medium (composition per liter: 4.0 g K₂HPO₄, 4.0 g NaH₂PO₄, 2.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.003 g MnSO₄·4H₂O, pH 7.2)

-

(+/-)-α-Pinene (98% purity)

-

2 L Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Prepare the basal salts medium and autoclave for 20 minutes at 121°C.

-

Inoculate 500 mL of the sterile basal salts medium in a 2 L Erlenmeyer flask with a culture of Nocardia sp. strain P18.3.

-

Add (+/-)-α-pinene as the sole carbon source to a final concentration of 0.1% (v/v).

-

Incubate the culture at 30°C with vigorous shaking (200 rpm) for 48-72 hours, or until significant growth is observed.

-

Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with cold 50 mM potassium phosphate buffer (pH 7.2).

Preparation of Cell-Free Extract

Materials:

-

Washed Nocardia sp. P18.3 cell pellet

-

50 mM potassium phosphate buffer (pH 7.2)

-

Lysozyme

-

DNase I

-

Ultrasonicator

-

High-speed refrigerated centrifuge

Procedure:

-

Resuspend the washed cell pellet in 50 mM potassium phosphate buffer (pH 7.2) at a ratio of 1:3 (w/v).

-

Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes.

-

Add DNase I to a final concentration of 10 µg/mL.

-

Disrupt the cells by ultrasonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10 minutes of sonication time, or until the suspension clarifies.

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

Collect the supernatant, which is the cell-free extract containing the enzymes of the α-pinene degradation pathway.

Putative Enzymatic Synthesis of this compound

This hypothetical protocol is based on standard acyl-CoA synthetase assays and would require the prior synthesis or isolation of the substrate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

Materials:

-

Cell-free extract from Nocardia sp. P18.3

-

cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (substrate)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

50 mM potassium phosphate buffer (pH 7.2)

Reaction Mixture:

-

50 mM potassium phosphate buffer (pH 7.2)

-

10 mM ATP

-

10 mM MgCl₂

-

1 mM Coenzyme A

-

1 mM cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

-

Cell-free extract (protein concentration to be optimized, e.g., 1-5 mg/mL)

Procedure:

-

Combine the buffer, ATP, MgCl₂, and Coenzyme A in a reaction vessel.

-

Add the cell-free extract and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated protein.

-

The supernatant now contains the synthesized this compound.

Proposed Isolation and Purification Protocol

This protocol is based on established methods for the purification of short- to medium-chain acyl-CoA esters from reaction mixtures or cell extracts.

Materials:

-

Supernatant from the enzymatic synthesis reaction

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Acetonitrile

-

Ammonium acetate

-

High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

A. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.

-

Acidify the supernatant from the synthesis reaction to pH 3-4 with a small amount of phosphoric acid.

-

Load the acidified supernatant onto the conditioned C18 cartridge.

-

Wash the cartridge with 5 mL of deionized water (pH 3-4) to remove salts and other polar molecules.

-

Elute the acyl-CoA esters with a solution of 65% ethanol containing 0.1 M ammonium acetate.

-

Dry the eluate under a stream of nitrogen or by lyophilization.

B. High-Performance Liquid Chromatography (HPLC) Purification:

-

Reconstitute the dried eluate in a small volume of the HPLC mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Elute the acyl-CoA esters using a linear gradient of acetonitrile in a buffer such as 50 mM potassium phosphate (pH 6.5). A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

-

Monitor the elution at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.

-

Collect the fraction corresponding to the peak of this compound. The retention time will need to be determined by running standards if available, or by analyzing the collected fractions using mass spectrometry.

-

Lyophilize the collected fraction to obtain the purified compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the isolation of the target compound.

Data Presentation

As no specific experimental data for the isolation of this compound has been published, the following tables present expected or representative data based on similar acyl-CoA purification protocols.

Table 1: Representative Purification Summary

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Cell-Free Extract | 500 | 100 | 0.2 | 100 | 1 |

| SPE Eluate | 50 | 85 | 1.7 | 85 | 8.5 |

| HPLC Purified Fraction | 2 | 60 | 30 | 60 | 150 |

Note: "Activity" here refers to the enzymatic activity of the acyl-CoA synthetase responsible for the production of the target compound. These are illustrative values.

Table 2: HPLC Parameters for Acyl-CoA Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 50 mM Potassium Phosphate, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 30°C |

Conclusion

The discovery of the α-pinene degradation pathway in Nocardia sp. has paved the way for understanding the microbial metabolism of monoterpenes. This compound is a pivotal intermediate in this pathway. While its direct isolation has not been documented, this technical guide provides a robust, synthesized protocol based on the foundational research and established biochemical techniques. The successful isolation and characterization of this compound would be of significant interest to researchers in biotechnology and synthetic biology, potentially enabling the development of novel biocatalytic processes and the synthesis of valuable bio-based chemicals. Further research is warranted to isolate and characterize the specific acyl-CoA synthetase from Nocardia sp. P18.3, which would be instrumental in the efficient in vitro synthesis of this compound.

chemical structure and properties of "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA"

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key metabolic intermediate in the microbial degradation pathway of monoterpenes, specifically limonene and pinene.[1] As our understanding of the intricate metabolic networks within microorganisms expands, a detailed examination of such intermediates becomes crucial for applications in biotechnology, synthetic biology, and drug development. This guide provides a comprehensive overview of the chemical structure, known properties, and biological context of this compound, with a focus on its role in microbial metabolic pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a C10 acyl chain with two double bonds, attached to a Coenzyme A (CoA) molecule. The "cis" designation refers to the geometry of the double bond at the second carbon position of the acyl chain.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Chemical Formula | C31H50N7O17P3S | --INVALID-LINK-- |

| Average Molecular Weight | 917.752 g/mol | --INVALID-LINK-- |

| Monoisotopic Molecular Weight | 917.219673435 g/mol | --INVALID-LINK-- |

| CAS Registry Number | 1245945-82-7 | --INVALID-LINK-- |

| SMILES | C--INVALID-LINK--C(=C)C/C=C(\C)/C(=O)SCCN(C=O)C--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c1ncnc2N | --INVALID-LINK-- |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | Not Available | |

| pKa | Not Available |

Biological Role and Metabolic Pathway

This compound is a recognized intermediate in the limonene and pinene degradation pathway, a metabolic route primarily characterized in bacteria, particularly of the Pseudomonas genus.[1] This pathway is of significant interest as it represents a natural mechanism for the bioremediation of terpene-rich environmental niches and a potential source of novel biocatalysts for industrial applications.

The formation of this compound occurs via the activation of its corresponding carboxylic acid, cis-2-methyl-5-isopropylhexa-2,5-dienoic acid, by an acyl-CoA synthetase. It is subsequently metabolized further in the pathway.

Below is a DOT language script for a Graphviz diagram illustrating the position of this compound within the limonene and pinene degradation pathway.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented. However, based on general methodologies for the study of acyl-CoA esters and metabolic intermediates, the following outlines a plausible experimental workflow.

General Workflow for Synthesis and Analysis

The synthesis of this compound would typically involve the enzymatic conversion of cis-2-methyl-5-isopropylhexa-2,5-dienoic acid. The subsequent analysis would focus on chromatographic separation and mass spectrometric identification.

Representative Protocol for Enzymatic Synthesis

This protocol is a generalized procedure for the synthesis of an acyl-CoA ester and would require optimization for this compound.

Materials:

-

cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA Synthetase (purified or as a cell-free extract from a relevant microorganism, e.g., Pseudomonas putida)

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

DTT

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and CoA.

-

Add cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid to the reaction mixture.

-

Initiate the reaction by adding the acyl-CoA synthetase.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a predetermined time.

-

Stop the reaction, for example, by adding a quenching agent or by heat inactivation.

-

Proceed with purification and analysis.

Analysis of Metabolic Intermediates from Bacterial Culture

This protocol outlines a general approach for the detection of this compound from a bacterial culture grown on limonene or pinene as the primary carbon source.

Procedure:

-

Culture a bacterial strain known to metabolize limonene or pinene (e.g., Pseudomonas putida) in a minimal medium containing the monoterpene as the sole carbon source.

-

Harvest the cells during the exponential growth phase.

-

Quench the metabolism rapidly, for instance, by using cold methanol.

-

Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

Separate the phases by centrifugation.

-

Analyze the aqueous phase containing the CoA esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify this compound based on its retention time and mass-to-charge ratio, and fragmentation pattern compared to a standard if available.

Conclusion and Future Directions

This compound is a vital, yet undercharacterized, component of the microbial degradation of common monoterpenes. While its role in this specific metabolic pathway is established, a significant gap exists in our knowledge of its fundamental chemical and physical properties. Future research should focus on the heterologous expression and purification of the enzymes involved in its synthesis and conversion to facilitate the production of sufficient quantities for detailed physicochemical characterization. Such studies will not only enhance our fundamental understanding of microbial metabolism but also pave the way for the rational design of engineered metabolic pathways for the production of valuable bioproducts from renewable terpene feedstocks. Furthermore, elucidating the regulatory mechanisms governing the limonene and pinene degradation pathway may reveal novel targets for antimicrobial drug development, particularly against pathogenic bacteria that utilize similar metabolic strategies.

References

An In-depth Technical Guide on the Natural Occurrence of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key metabolic intermediate in the microbial degradation of monoterpenes, such as limonene and pinene. These volatile organic compounds are abundant in nature, particularly in citrus fruits and pine trees. The degradation of these compounds by various microorganisms, primarily bacteria of the Pseudomonas genus, serves as a crucial part of the global carbon cycle. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its role in metabolic pathways, and presenting methodologies for its detection and analysis. While specific quantitative data on the natural abundance of this intermediate is not extensively documented in current literature, this guide offers a framework for its study, including detailed experimental protocols and pathway visualizations.

Introduction

Monoterpenes, including limonene and pinene, are major components of essential oils and are widely distributed in the plant kingdom. Their high volatility and abundance lead to their significant release into the atmosphere, where they are subject to various transformations, including microbial degradation. Microorganisms have evolved sophisticated enzymatic pathways to utilize these hydrocarbons as a source of carbon and energy. The breakdown of the cyclic structures of limonene and pinene involves a series of oxidative reactions, ultimately leading to intermediates that can enter central metabolism. This compound emerges as a crucial, albeit transient, intermediate in this process. Understanding the natural occurrence and metabolism of this acyl-CoA derivative is essential for fields ranging from environmental microbiology and biotechnology to the study of microbial contributions to soil and atmospheric chemistry.

Metabolic Pathway: Limonene and Pinene Degradation

The primary context for the natural occurrence of this compound is the microbial degradation of limonene and pinene. This metabolic route is well-documented in the Kyoto Encyclopedia of Genes and Genomes (KEGG) as pathway ko00903.[1] The pathway involves a series of enzymatic steps that convert the cyclic monoterpene into intermediates that can be further metabolized.

The formation of this compound is a downstream step in this pathway. The initial steps involve the oxidation of the monoterpene ring and subsequent ring cleavage. The resulting acyclic compound is then activated to its coenzyme A thioester, which then undergoes further enzymatic modifications to yield this compound.

Enzymatic Conversions

The conversion of cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid to its CoA ester is catalyzed by an acyl-CoA synthetase. Subsequently, this compound is a substrate for further enzymatic reactions within the degradation pathway.

Natural Occurrence and Quantitative Data

The natural occurrence of this compound is intrinsically linked to environments where microbial degradation of monoterpenes is active. Such environments include:

-

Soils: Particularly forest soils rich in decaying plant matter from coniferous trees.

-

Rhizosphere: The region of soil directly influenced by root secretions, which can be rich in monoterpenes.

-

Aquatic environments: Waters receiving runoff from terrestrial ecosystems.

-

Industrial bioreactors: Systems designed for the bioremediation of terpene-containing waste streams.

Despite its central role in these pathways, specific quantitative data on the cellular or environmental concentrations of this compound are scarce in the scientific literature. This is likely due to its transient nature as a metabolic intermediate, which typically does not accumulate to high levels.

Table 1: Qualitative Summary of Natural Occurrence

| Organism/Environment | Pathway Context | Evidence Level |

| Pseudomonas species (e.g., P. putida) | Degradation of limonene and pinene (KEGG: ko00903) | Inferred from pathway analysis and genomic data |

| Other soil bacteria (e.g., Rhodococcus, Bacillus) | Monoterpene metabolism | Inferred from metabolic studies of related compounds |

| Environmental samples (soil, water) | Active microbial degradation of plant-derived terpenes | Presumptive, based on the presence of upstream and downstream metabolites |

Experimental Protocols

The detection and quantification of intracellular acyl-CoA esters like this compound require sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation and Extraction of Acyl-CoA Esters from Bacterial Cultures

This protocol is a generalized procedure adaptable for various bacterial strains.

-

Cell Culture: Grow the bacterial strain of interest (e.g., Pseudomonas putida) in a minimal medium supplemented with limonene or pinene as the sole carbon source to induce the degradation pathway. Grow a control culture with a different carbon source (e.g., glucose).

-

Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., -20°C methanol). Harvest the cells by centrifugation at a low temperature.

-

Extraction: Resuspend the cell pellet in a cold extraction solvent. A common extraction solution is a mixture of acetonitrile, methanol, and water. The extraction should be performed on ice.

-

Cell Lysis: Lyse the cells using methods such as sonication or bead beating while maintaining a low temperature.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture compatible with the initial mobile phase.

LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of acyl-CoA esters.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoA esters.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion corresponding to the mass of this compound and monitoring for specific fragment ions. A characteristic fragment for acyl-CoAs is the phosphopantetheine moiety.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a synthetic standard of this compound. An internal standard (e.g., a stable isotope-labeled acyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency.

-

Signaling Pathways and Regulation

The involvement of this compound in specific signaling pathways has not been directly demonstrated. However, it is plausible that intermediates of the monoterpene degradation pathway could play a role in the regulation of this pathway itself. In many bacterial catabolic pathways, metabolic intermediates can act as inducers or co-activators for transcription factors that control the expression of the genes encoding the catabolic enzymes. This ensures that the enzymes are only produced when their substrate is present. Further research is needed to elucidate any specific regulatory roles of this compound.

Conclusion and Future Directions

This compound is a naturally occurring intermediate in the microbial degradation of the abundant monoterpenes, limonene and pinene. Its presence is expected in environments with active microbial populations and a supply of these plant-derived compounds. While its role in the central metabolic pathway is established, there is a significant gap in our understanding of its cellular concentrations and potential regulatory functions. Future research, employing advanced metabolomics techniques, is necessary to quantify the in-situ abundance of this and other pathway intermediates. Such studies will provide a more complete picture of the dynamics of monoterpene degradation and could inform biotechnological applications aimed at the valorization of these renewable resources. Furthermore, investigating the potential role of this molecule in gene regulation could uncover novel control mechanisms in bacterial metabolic networks.

References

The Enzymatic Pathway to cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known enzymatic pathway leading to the formation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a key intermediate in the microbial degradation of α-pinene. This pathway is of significant interest for its potential applications in bioremediation, biotransformation, and the synthesis of novel bioactive compounds. This document details the characterized enzymes, their catalytic activities, and the experimental protocols utilized for their study, presenting a valuable resource for researchers in biochemistry, microbiology, and drug development.

The α-Pinene Degradation Pathway: An Overview

The microbial degradation of α-pinene, a major component of turpentine, proceeds through a series of enzymatic reactions. A key pathway, identified in bacteria such as Pseudomonas rhodesiae, involves the conversion of α-pinene oxide to acyclic intermediates. The formation of this compound is a critical step in this metabolic route, preparing the carbon skeleton for entry into central metabolism.

The overall transformation from α-pinene oxide to the target CoA-ester involves three key enzymatic steps:

-

Ring cleavage of α-pinene oxide to form cis-2-methyl-5-isopropylhexa-2,5-dienal (isonovalal).

-

Oxidation of the resulting aldehyde to cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

-

Activation of the carboxylic acid to its corresponding Coenzyme A thioester, this compound.

The following sections will delve into the details of each of these enzymatic transformations.

Enzyme I: α-Pinene Oxide Lyase

The initial and committing step in this pathway is the isomerization of α-pinene oxide, a reaction catalyzed by α-pinene oxide lyase. This enzyme facilitates the cleavage of both rings of the bicyclic epoxide in a concerted reaction, yielding the acyclic aldehyde, isonovalal.

Quantitative Data

| Enzyme | Organism | EC Number | Substrate | Km | Turnover Number (kcat) | Reference |

| α-Pinene Oxide Lyase | Nocardia sp. strain P18.3 | 4.99.-.- | α-Pinene Oxide | 9 µM | 15,000 min-1 | [1] |

Experimental Protocols

Enzyme Assay for α-Pinene Oxide Lyase

The activity of α-pinene oxide lyase can be determined by monitoring the decrease in the concentration of α-pinene oxide or the formation of isonovalal. A common method involves gas chromatography (GC) analysis.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM α-pinene oxide (substrate)

-

Purified α-pinene oxide lyase or cell-free extract

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

At specific time intervals, stop the reaction by adding an organic solvent (e.g., ethyl acetate) and a strong acid (e.g., HCl).

-

Extract the product into the organic solvent.

-

Analyze the organic phase by GC to quantify the remaining substrate and the product formed.

-

-

Quantification:

-

The amount of product is determined by comparing the peak area to a standard curve of isonovalal.

-

Purification of α-Pinene Oxide Lyase from Nocardia sp. [1]

-

Cell Lysis: Bacterial cells grown in the presence of α-pinene to induce enzyme expression are harvested and disrupted by sonication or French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM dithiothreitol).

-

Centrifugation: The cell lysate is centrifuged to remove cell debris, yielding a cell-free extract.

-

Ammonium Sulfate Precipitation: The enzyme is precipitated from the cell-free extract by fractional addition of solid ammonium sulfate. The protein fraction precipitating between 40% and 60% saturation is collected.

-

Dialysis: The precipitate is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography: The dialyzed sample is applied to a DEAE-cellulose column equilibrated with the buffer. The enzyme is eluted with a linear gradient of NaCl.

-

Gel Filtration Chromatography: The active fractions from ion-exchange chromatography are pooled, concentrated, and applied to a Sephadex G-100 column for further purification based on size.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme II: Isonovalal Dehydrogenase

The second step in the pathway is the oxidation of the aldehyde group of isonovalal to a carboxyl group, forming cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid. This reaction is catalyzed by a NAD+-dependent aldehyde dehydrogenase. While this enzymatic activity has been detected in cell extracts of α-pinene-degrading bacteria, a specific enzyme from Pseudomonas rhodesiae has not been purified and characterized in detail in the available literature. However, based on studies of similar enzymes, a general protocol can be outlined.

Experimental Protocols

Enzyme Assay for Isonovalal Dehydrogenase

The activity of isonovalal dehydrogenase can be monitored spectrophotometrically by measuring the rate of NAD+ reduction to NADH at 340 nm.

-

Reaction Mixture:

-

100 mM Glycine-NaOH buffer (pH 9.0)

-

1 mM NAD+

-

0.5 mM Isonovalal (substrate)

-

Enzyme solution (cell-free extract or purified enzyme)

-

-

Procedure:

-

The reaction is initiated by the addition of the substrate, isonovalal.

-

The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

-

Calculation of Activity:

-

The rate of NADH formation is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Enzyme III: this compound Synthetase

The final step in the formation of the target molecule is the activation of cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid to its CoA ester. This reaction is catalyzed by an acyl-CoA synthetase (also known as an acid:CoA ligase). To date, a specific enzyme that utilizes cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid as a substrate has not been isolated and characterized. However, studies on Pseudomonas species have identified acyl-CoA synthetases with broad substrate specificity, including those active on terpenoic acids.[2] It is hypothesized that a member of the acyl-CoA synthetase family is responsible for this conversion.

Experimental Protocols

Proposed Enzyme Assay for this compound Synthetase

A common method for assaying acyl-CoA synthetase activity is a coupled-enzyme assay that measures the consumption of ATP or the formation of AMP. Alternatively, a direct method using HPLC can be employed to detect the formation of the acyl-CoA product.

-

Reaction Mixture (HPLC-based):

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

5 mM ATP

-

1 mM Coenzyme A

-

0.5 mM cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (substrate)

-

Enzyme solution

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the formed this compound.

-

-

Quantification:

-

The amount of product is determined by comparing the peak area to a standard curve generated with a synthesized standard of the acyl-CoA ester.

-

Signaling Pathways and Logical Relationships

The degradation of α-pinene is a catabolic pathway, and its regulation is likely tied to the availability of the substrate. The expression of the enzymes involved is often inducible, meaning they are synthesized in the presence of α-pinene or its metabolites.

Caption: Induction of the α-pinene degradation pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of the enzymes involved in the formation of this compound.

Caption: Workflow for enzyme discovery and characterization.

Metabolic Pathway Diagram

The following diagram illustrates the enzymatic conversion of α-pinene oxide to this compound.

Caption: Pathway from α-pinene oxide to the target CoA-ester.

Conclusion and Future Directions

The enzymatic pathway for the formation of this compound from α-pinene oxide represents a fascinating example of microbial catabolism. While the initial steps involving α-pinene oxide lyase and an aldehyde dehydrogenase are relatively understood, the final acyl-CoA synthetase remains to be definitively identified and characterized. Future research should focus on the isolation and characterization of this enzyme from Pseudomonas rhodesiae or other α-pinene-degrading microorganisms. Elucidation of the complete pathway, including the regulatory mechanisms governing gene expression, will provide a more comprehensive understanding of this metabolic route and open up new avenues for its biotechnological exploitation. The detailed experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers to build upon in their future investigations.

References

- 1. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Bacteria: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

This technical guide delineates the putative metabolic pathway of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a complex xenobiotic or rare terpenoid intermediate, within a bacterial context. Due to the absence of direct literature on this specific molecule, this document presents a scientifically-grounded hypothetical pathway constructed from established principles of bacterial catabolism of acyclic terpenes and branched-chain, unsaturated fatty acids. The proposed pathway involves a multi-step enzymatic cascade, including isomerization, modified beta-oxidation, carboxylation, and subsequent degradation to central metabolic intermediates. This guide provides detailed descriptions of the key enzymes, plausible quantitative kinetic data, comprehensive experimental protocols for pathway elucidation, and illustrative diagrams to support further research and drug development applications where microbial metabolism of complex CoA esters is a consideration.

Introduction: The Metabolic Challenge

The compound this compound represents a significant catabolic challenge for bacteria. Its structure, featuring a cis-double bond at the C2 position, a methyl-branch at C2, and an isopropyl-branch at C5, precludes direct entry into the canonical beta-oxidation cycle. Such complex acyl-CoA esters are typically encountered as intermediates in the degradation of xenobiotic compounds or complex natural products like acyclic monoterpenoids (e.g., geraniol, citronellol).[1][2][3]

Bacteria, particularly versatile genera like Pseudomonas, have evolved specialized enzymatic machinery to overcome these metabolic hurdles.[1][4] The degradation of such compounds necessitates a series of preparatory reactions to modify the molecule into a substrate amenable to central metabolism. This guide proposes a plausible metabolic fate for this compound by integrating elements from the well-characterized Acyclic Terpene Utilization (Atu) pathway and the beta-oxidation pathways for unsaturated and branched-chain fatty acids.[3][5][6]

Proposed Metabolic Pathway

The proposed catabolism of this compound is a multi-stage process designed to resolve its problematic structural features sequentially. The pathway funnels the carbon skeleton into standard metabolic intermediates like Acetyl-CoA and Propionyl-CoA.

Figure 1: Proposed metabolic pathway for this compound.

Pathway Description:

-

Isomerization: The initial and critical step is the conversion of the cis-2 double bond to a trans-2 configuration by an Enoyl-CoA Isomerase . The resulting trans-isomer is a substrate for the next enzyme in the beta-oxidation cycle.

-

First Beta-Oxidation Cycle:

-

An Enoyl-CoA Hydratase adds a water molecule across the newly formed trans-2 double bond.

-

A 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the resulting hydroxyl group to a ketone.

-

Due to the C2-methyl branch, a specialized 2-Methyl-specific 3-Ketoacyl-CoA Thiolase is required. This cleavage releases Propionyl-CoA (a three-carbon unit) and 3-Isopropylpenta-3-enoyl-CoA .

-

-

Processing of the Branched Intermediate: The product, 3-Isopropylpenta-3-enoyl-CoA, requires further processing.

-

A Δ3,Δ2-Enoyl-CoA Isomerase shifts the double bond from the C3 to the C2 position, forming trans-3-Isopropylpenta-2-enoyl-CoA.

-

This intermediate, with its bulky isopropyl group at the beta-position (C3), is not a substrate for standard beta-oxidation. Drawing analogy from the Atu pathway for geraniol degradation, a Geranyl-CoA Carboxylase (GCase)-like enzyme carboxylates the branch.[3]

-

Following carboxylation, an AtuE-like Hydratase and a Lyase act to remove the branched side chain as Acetyl-CoA .[1]

-

-

Final Degradation: The resulting product, 4-Methylpent-2-enoyl-CoA, is now a standard substrate that can be fully degraded to Acetyl-CoA and Propionyl-CoA via the conventional beta-oxidation pathway.

Key Enzyme Classes: Quantitative Data

The successful catabolism of this molecule relies on several key enzyme classes. The following tables summarize plausible kinetic parameters for these enzymes, derived from literature values for bacterial enzymes acting on structurally analogous substrates.

Table 1: Isomerases and Carboxylases

| Enzyme Class | Homologous Enzyme | Substrate Analog | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism (Analog) |

|---|---|---|---|---|---|---|

| Enoyl-CoA Isomerase | Crotonase | Crotonyl-CoA | ~25 | ~100 | ~4.0 x 106 | Escherichia coli |

| Geranyl-CoA Carboxylase | Geranyl-CoA Carboxylase | Geranyl-CoA | ~30 | ~0.5 | ~1.7 x 104 | Pseudomonas citronellolis[3] |

| AtuE-like Hydratase | Isohexenyl-glutaconyl-CoA hydratase | - | N/A | N/A | N/A | Pseudomonas aeruginosa |

Table 2: Modified Beta-Oxidation Enzymes

| Enzyme Class | Homologous Enzyme | Substrate Analog | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism (Analog) |

|---|---|---|---|---|---|---|

| Enoyl-CoA Hydratase | Enoyl-CoA Hydratase | Crotonyl-CoA | 28 | 150 | 5.4 x 106 | Rhodospirillum rubrum |

| 3-Hydroxyacyl-CoA Dehydrogenase | FadB | 3-Hydroxybutyryl-CoA | 50 | 70 | 1.4 x 106 | Escherichia coli |

| Acyl-CoA Dehydrogenase | Geraniol Dehydrogenase | Geraniol | ~10 | ~15.7 | 1.57 x 106 | Castellaniella defragrans[7][8] |

Note: Data are illustrative and collated from studies on homologous enzymes. N/A indicates that specific kinetic data for the homologous bacterial enzyme was not available in the reviewed literature.

Experimental Protocols

Elucidating the proposed metabolic pathway requires the functional characterization of its key enzymes. Below are detailed methodologies for assaying two critical enzyme types.

Protocol: Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is adapted for assaying the activity of dehydrogenases involved in the pathway, such as the initial geraniol dehydrogenase-like enzyme that would act on the alcohol precursor of the title compound, or the 3-Hydroxyacyl-CoA Dehydrogenase. It uses an artificial electron acceptor, ferricenium hexafluorophosphate, for continuous monitoring.[9]

Objective: To determine the specific activity of an Acyl-CoA Dehydrogenase.

Materials:

-

Phosphate buffer (100 mM, pH 7.6)

-

Substrate stock solution (e.g., 10 mM Palmitoyl-CoA or a custom-synthesized substrate analog in buffer)

-

Ferricenium hexafluorophosphate solution (2 mM in water)

-

Purified enzyme preparation or cell-free extract

-

Spectrophotometer capable of reading at 300 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL quartz cuvette containing:

-

850 µL of 100 mM Phosphate buffer (pH 7.6)

-

50 µL of 2 mM Ferricenium hexafluorophosphate

-

50 µL of deionized water

-

-

Equilibrate the mixture to 37°C in the spectrophotometer.

-

Initiate the reaction by adding 50 µL of the cell-free extract or purified enzyme.

-

Immediately start monitoring the decrease in absorbance at 300 nm (A300) for 5 minutes. The reduction of ferricenium is followed (ε = 4.3 mM-1cm-1).

-

To start the substrate-dependent reaction, add 10 µL of the 10 mM acyl-CoA substrate stock solution and continue monitoring the A300.

-

The specific activity is calculated from the substrate-dependent rate of absorbance change, normalized to the protein concentration of the enzyme sample.

Protocol: Enoyl-CoA Hydratase Activity Assay

This protocol measures the hydration of a trans-2-enoyl-CoA substrate, which results in the disappearance of the conjugated double bond and a corresponding decrease in absorbance at 263 nm.

Objective: To determine the specific activity of Enoyl-CoA Hydratase.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Substrate stock solution (e.g., 1 mM Crotonyl-CoA or trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in buffer)

-

Purified enzyme preparation or cell-free extract

-

Spectrophotometer capable of reading at 263 nm

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

950 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

50 µL of 1 mM Crotonyl-CoA (or other enoyl-CoA substrate).

-

-

Equilibrate the mixture to 25°C in the spectrophotometer and record a stable baseline reading at 263 nm.

-

Initiate the reaction by adding 10-20 µL of the enzyme sample.

-

Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

-

Calculate the rate of substrate conversion using the molar extinction coefficient for the enoyl-CoA substrate (e.g., ε263 for crotonyl-CoA = 6.7 mM-1cm-1).

-

Express the specific activity as µmol of substrate hydrated per minute per mg of protein.

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Figure 2: Experimental workflow for pathway elucidation.

Conclusion and Future Directions

The metabolic degradation of this compound in bacteria is proposed to be a complex, multi-step process requiring a consortium of specialized enzymes. This guide puts forth a plausible catabolic pathway that integrates isomerization, modified beta-oxidation, and a carboxylation-elimination sequence analogous to acyclic terpene degradation. The provided kinetic data, while illustrative, offer a quantitative framework for this pathway, and the detailed experimental protocols serve as a practical starting point for its empirical validation.

Future research should focus on:

-

Isolation and Identification: Screening for and isolating bacterial strains, such as those from the Pseudomonas or Rhodococcus genera, capable of utilizing acyclic terpenes or structurally related xenobiotics as a sole carbon source.

-

Genomic and Proteomic Analysis: Employing 'omics' approaches to identify the genes and proteins (e.g., atu and fad homologs) that are upregulated in the presence of the substrate.

-

Enzyme Characterization: Cloning, expressing, and purifying the candidate enzymes to confirm their substrate specificity and determine their precise kinetic parameters with the actual intermediates.

-

Metabolite Tracking: Using stable isotope-labeled substrates (e.g., 13C) to trace the flow of carbon through the proposed pathway and definitively identify all metabolic intermediates.

Elucidating such pathways is not only fundamental to our understanding of bacterial metabolic diversity but also holds significant potential for applications in bioremediation and the biocatalytic synthesis of valuable chemicals.